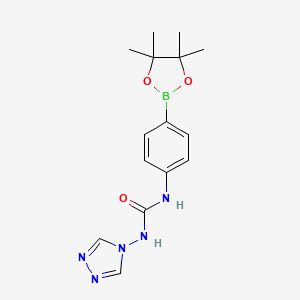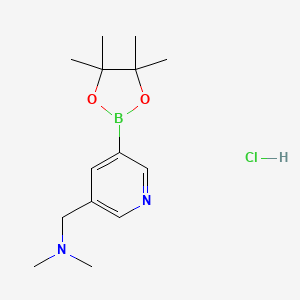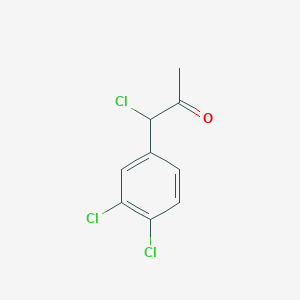
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H7Cl3O. It is a chlorinated derivative of acetophenone, characterized by the presence of chlorine atoms on both the phenyl ring and the propanone chain.
Preparation Methods
The synthesis of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one typically involves the chlorination of 1-(3,4-dichlorophenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3,4-dichlorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-Chloro-1-(3,4-dichlorophenyl)propan-2-one can be compared with other chlorinated acetophenone derivatives, such as:
- 1-(2,4-Dichlorophenyl)propan-1-one
- 1-(3,4-Dichlorophenyl)propan-1-one
- 1-Chloro-3-(2,6-dichlorophenyl)propan-2-one
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can influence their chemical reactivity and applications.
Properties
Molecular Formula |
C9H7Cl3O |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
1-chloro-1-(3,4-dichlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3 |
InChI Key |
MNWKVWZFRNVJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


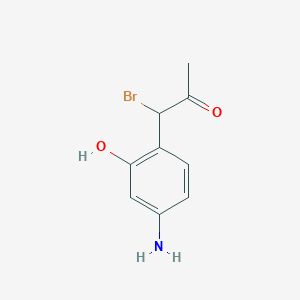
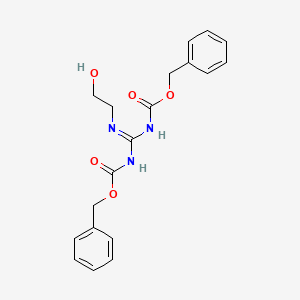
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
![1-(4-Methoxybenzyl)-4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasilin-2(1H)-one](/img/structure/B14040654.png)
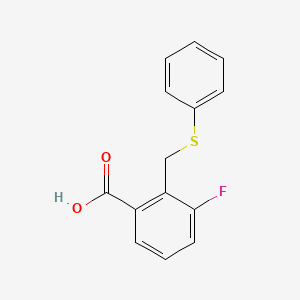
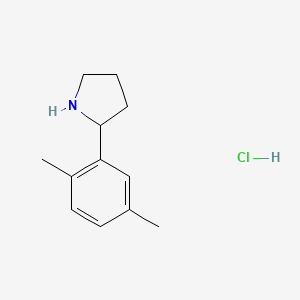
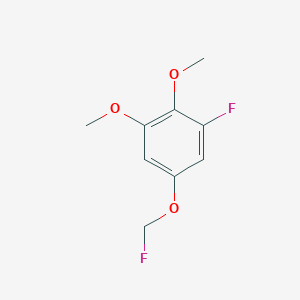

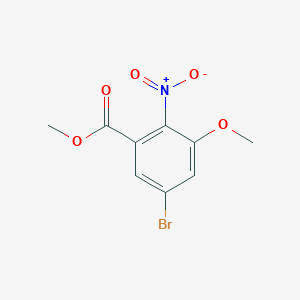
![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)

